molecular formula C19H23FN2O3S B4842617 N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4842617
M. Wt: 378.5 g/mol
InChI Key: PVYDUJZMISMDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that has shown potential in various scientific research applications. It was first synthesized by Bayer AG in 2002 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

BAY 41-2272 acts as a stimulator of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This leads to the activation of protein kinase G (PKG) and subsequent vasodilation and anti-tumor effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, anti-tumor effects, and inhibition of platelet aggregation. It has also been shown to improve cardiac function and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using BAY 41-2272 in lab experiments is its specificity for sGC, which allows for targeted effects. However, its short half-life and potential for off-target effects can be limitations.

Future Directions

There are several potential future directions for BAY 41-2272 research, including the development of more potent and selective sGC stimulators, the investigation of its potential in the treatment of other diseases, and the exploration of its effects on different cell types and signaling pathways. Additionally, the development of new delivery methods and formulations may improve its clinical utility.

Scientific Research Applications

BAY 41-2272 has shown potential in various scientific research applications, including the treatment of pulmonary hypertension, erectile dysfunction, and cancer. It has been shown to increase cyclic guanosine monophosphate (cGMP) levels in cells, leading to vasodilation and anti-tumor effects.

properties

IUPAC Name

N-(4-butylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-3-4-7-15-10-12-16(13-11-15)21-19(23)14-22(26(2,24)25)18-9-6-5-8-17(18)20/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYDUJZMISMDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.